trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

Chiral chromatography Diastereomer separation Polysaccharide CSP

trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl (CAS 2102409-97-0) is a chiral trans-3,4-disubstituted pyrrolidine scaffold delivering the (3R,4S) configuration essential for potent monoamine transporter inhibition (Otsuka US 8,815,871). Pre-installed trans-dimethylamino pharmacophore and free pyrrolidine N–H enable 1–2 step parallel N-alkylation for focused CNS libraries. ≥98% trans purity ensures active diastereomer without chiral chromatography. Validated in triple reuptake inhibitor and cyclophilin D inhibitor series. Cis isomer or racemate cannot substitute.

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
Cat. No. B13055238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl
Molecular FormulaC12H20Cl2N2
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESCN(C)C1CNCC1C2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH/c1-14(2)12-9-13-8-11(12)10-6-4-3-5-7-10;;/h3-7,11-13H,8-9H2,1-2H3;2*1H/t11-,12+;;/m1../s1
InChIKeyOWUTZBKFLOZKRU-QBKBNCOFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl and Its Core Specifications?


trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl (CAS 2102409-97-0) is a chiral 3,4-disubstituted pyrrolidine building block bearing a trans-configured phenyl and dimethylamino group on the pyrrolidine ring . Supplied as a dihydrochloride salt with molecular formula C₁₂H₂₀Cl₂N₂ and molecular weight 263.21 g/mol, commercial lots are typically specified at ≥98% purity and stored at 2–8°C under dry conditions . Its computed LogP of 2.15 and topological polar surface area (TPSA) of 15.27 Ų define a moderately lipophilic scaffold with low hydrogen-bonding capacity, making it suitable as a conformationally constrained intermediate for CNS-targeted medicinal chemistry .

Why Generic Substitution Fails for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl in Research Procurement


The trans relative configuration of the phenyl and dimethylamino substituents on the pyrrolidine ring is not a trivial stereochemical detail—it dictates the three-dimensional spatial orientation of key pharmacophoric elements in downstream compounds [1]. In the Otsuka monoamine reuptake inhibitor patent series (US 8,815,871), the (3R,4S) absolute configuration corresponding to the trans arrangement is required for potent inhibition of serotonin, norepinephrine, and dopamine transporters; the cis diastereomer shows substantially reduced or absent activity [2]. Furthermore, the free N–H of the pyrrolidine ring in this compound serves as the sole site for further N-functionalization (e.g., benzylation, acylation), and any alteration of the N,N-dimethylamino group or its stereochemical relationship to the phenyl ring would generate a different scaffold entirely [3]. Therefore, substituting the trans isomer with the cis isomer, the racemate, the N-Boc-protected primary amine analog, or the ring-expanded homolog yields a chemically distinct entity that cannot reproduce the structure–activity relationships documented for trans-3,4-disubstituted pyrrolidine derivatives.

Quantitative Differentiation Evidence for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl vs. Closest Analogs


Chiral Separation Efficiency: Baseline Resolution (Rs) of trans vs. cis Diastereomers on Polysaccharide CSPs

The trans and cis diastereomers of N,N-dimethyl-4-phenylpyrrolidin-3-amine can be baseline-resolved using amylose tris(3,5-dimethylphenylcarbamate)-coated silica (Chiralpak AD-H) under normal-phase conditions, achieving a resolution factor Rs > 2.0 with a separation factor α of approximately 1.5 [1]. This analytical enantioseparation capability allows purchasers to verify diastereomeric purity of the trans isomer at the ≥98% specification level, whereas the cis isomer or racemic mixture requires a different CSP or mobile phase for equivalent resolution .

Chiral chromatography Diastereomer separation Polysaccharide CSP

Computed Physicochemical Differentiation: LogP and TPSA of trans-DMPA vs. Primary Amine and N-Boc Analogs

The trans-N,N-dimethyl substitution yields a computed LogP of 2.15 and TPSA of 15.27 Ų for the free base . This places the compound firmly within the CNS drug-like space (LogP 2–5, TPSA < 60 Ų) and distinguishes it from the more polar primary amine analog trans-4-phenylpyrrolidin-3-amine (LogP ~1.1, TPSA ~38 Ų) and the larger, more lipophilic N-Boc-protected analog (LogP ~3.2, TPSA ~42 Ų) . The intermediate lipophilicity of the N,N-dimethyl derivative optimizes passive blood–brain barrier permeability potential relative to both comparators [1].

Lipophilicity TPSA CNS drug-likeness

Synthetic Utility: N-Functionalization Reactivity of the Free Pyrrolidine NH vs. N-Alkylated Analogs

The target compound retains a free secondary amine in the pyrrolidine ring (pKa ~10.5 for the conjugate acid of the pyrrolidine NH), which enables direct N-functionalization via alkylation, reductive amination, or acylation without requiring a deprotection step [1]. In contrast, the fully N-substituted analog (3R,4S)-1-[(2-fluoro-6-methylphenyl)methyl]-N,N-dimethyl-4-phenylpyrrolidin-3-amine (PubChem CID 137650804) has both nitrogen atoms substituted, precluding further modular diversification [2]. The homolog N,N-dimethyl(4-phenyl-3-pyrrolidinyl)methanamine (CAS 2168447-94-5) introduces an extra methylene spacer that alters the distance between the dimethylamino group and the pyrrolidine ring, changing the vector of the basic amine by approximately 1.3 Å and reducing conformational constraint .

Late-stage functionalization N-benzylation Reductive amination

Diastereomeric Purity Specification: ≥98% trans Isomer vs. Unspecified Stereochemistry in Commercial racemic Batches

The trans isomer is commercially available with a certified purity of ≥98% and defined relative stereochemistry (rel-(3R,4S)) . By contrast, the generic 'N,N-dimethyl-4-phenylpyrrolidin-3-amine' (CAS 2206969-00-6 for unspecified stereochemistry) is listed without stereochemical specification, meaning purchasers may receive a mixture of trans and cis diastereomers in undefined ratios . For stereospecific applications such as the Otsuka monoamine reuptake inhibitor series, the cis diastereomer is inactive (IC₅₀ > 10,000 nM for serotonin transporter inhibition vs. <100 nM for the trans-configured lead compounds) [1], so a 5% cis impurity in a nominally '98% pure' racemic batch could reduce target engagement potency by >10-fold.

Stereochemical purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2HCl


Stereospecific Synthesis of Triple Monoamine Reuptake Inhibitor Candidates

The trans-(3R,4S) configuration is a prerequisite for potent inhibition of serotonin, norepinephrine, and dopamine transporters in the Otsuka pyrrolidine patent series [1]. Using this compound as the chiral building block enables direct N-functionalization (e.g., benzylation with substituted benzyl halides) to generate focused libraries of triple reuptake inhibitors in 1–2 synthetic steps, avoiding a 4–6 step de novo chiral synthesis. The assured ≥98% trans purity prevents contamination with cis-inactive diastereomers that would otherwise require preparative chiral chromatography to remove .

Conformationally Constrained CNS Lead Optimization Scaffold

With a computed LogP of 2.15 and TPSA of 15.27 Ų, the trans-N,N-dimethyl scaffold occupies an ideal CNS drug-like property space for lead optimization . The pre-installed trans-dimethylamino group serves as a fixed basic amine pharmacophore, while the free pyrrolidine N–H allows systematic exploration of N-substituent effects on transporter selectivity and metabolic stability. This scaffold has been validated in the C31 cyclophilin D inhibitor series for mitochondrial permeability transition pore modulation [2].

Chiral Reference Standard for Diastereomeric Purity Method Development

The well-defined trans configuration and availability at ≥98% purity make this compound suitable as a reference standard for developing and validating chiral HPLC or SFC methods to monitor diastereomeric purity in pharmaceutical process chemistry . The baseline resolution achievable on polysaccharide-based CSPs (Rs > 2.0) provides a robust system suitability criterion for QC release testing of trans-3,4-disubstituted pyrrolidine intermediates [3].

Modular Building Block for Parallel Medicinal Chemistry Libraries

The combination of a free secondary amine and a tertiary dimethylamino group in a rigid trans relationship allows chemists to construct diverse N-substituted analogs via parallel alkylation or reductive amination without deprotection steps [4]. This orthogonal reactivity—where the dimethylamino group remains inert under typical N-alkylation conditions—enables high-throughput library synthesis with a single purification step, reducing cycle time from weeks to days for SAR exploration [5].

Quote Request

Request a Quote for trans-N,N-Dimethyl-4-phenylpyrrolidin-3-amine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.